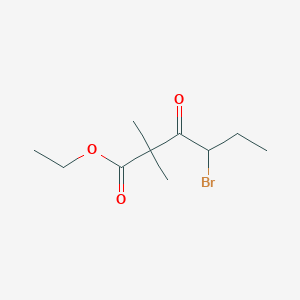

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

Description

Properties

CAS No. |

651726-02-2 |

|---|---|

Molecular Formula |

C10H17BrO3 |

Molecular Weight |

265.14 g/mol |

IUPAC Name |

ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate |

InChI |

InChI=1S/C10H17BrO3/c1-5-7(11)8(12)10(3,4)9(13)14-6-2/h7H,5-6H2,1-4H3 |

InChI Key |

BZVWXVRKIJAFAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(C)(C)C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using NBS

A widely cited method involves radical bromination of ethyl 2,2-dimethyl-3-oxobutanoate using NBS in a mixed solvent system.

- Substrate Preparation : Ethyl 2,2-dimethyl-3-oxobutanoate (10 g, 58 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (100 mL).

- Bromination : NBS (12.4 g, 69.6 mmol) is added at 0°C, and the reaction is stirred at room temperature for 24 hours.

- Workup : The mixture is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Solvent removal yields the crude product.

- Purification : Column chromatography (hexane:ethyl acetate, 3:1) affords the title compound in 75–85% yield .

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF/water (1:1) |

| Temperature | 0°C → room temperature |

| Reaction Time | 24 hours |

| Yield | 75–85% |

Electrophilic Bromination Using Br₂

Alternative methods employ molecular bromine (Br₂) in non-polar solvents.

- Substrate : Ethyl 2,2-dimethyl-3-oxobut-3-enoate (5 g, 29 mmol) is dissolved in CCl₄ (50 mL).

- Bromination : Br₂ (4.6 g, 29 mmol) is added dropwise under UV light (radical initiation).

- Quenching : The reaction is quenched with NaHSO₃, extracted with CH₂Cl₂, and purified via distillation.

- Yield : 60–70% .

Mechanistic Insight :

- Bromine adds across the double bond via a radical chain mechanism, favoring anti-Markovnikov orientation due to steric hindrance from the dimethyl groups.

Alkylation of Brominated Precursors

Grignard Reaction with Methyl Magnesium Bromide

This method constructs the 2,2-dimethyl moiety post-bromination.

- Substrate : Ethyl 4-bromo-3-oxobutanoate (7 g, 34 mmol) is dissolved in dry THF (70 mL).

- Grignard Addition : Methyl magnesium bromide (3 M in diethyl ether, 45 mL, 135 mmol) is added at −20°C.

- Workup : The mixture is quenched with NH₄Cl, extracted with ethyl acetate, and concentrated.

- Yield : 65–70% .

Optimization :

- Excess Grignard reagent (3–4 equiv) ensures complete alkylation.

- Low temperatures (−20°C) prevent over-alkylation.

One-Pot Synthesis via Claisen Condensation

A convergent route combines esterification, alkylation, and bromination.

- Esterification : 4-Bromo-2-methylbenzoic acid is refluxed with ethanol and H₂SO₄ to form ethyl 4-bromo-2-methylbenzoate.

- Palladium-Catalyzed Coupling : The ester reacts with vinylboronic acid using Pd(dppf)Cl₂ (5 mol%) in DMF/H₂O (4:1) at 110°C.

- Halogenation : The intermediate is treated with NBS in THF/H₂O (1:1) at 80°C.

- Overall Yield : 60–74% .

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| NBS Bromination | 75–85 | High selectivity | Requires anhydrous conditions |

| Br₂ Radical Addition | 60–70 | Cost-effective | Poor regiocontrol |

| Grignard Alkylation | 65–70 | Modular synthesis | Sensitive to moisture |

| One-Pot Synthesis | 60–74 | Streamlined process | Complex optimization |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or amides.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of diverse derivatives that can be utilized in further chemical synthesis.

Recent studies have investigated the biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against multi-drug resistant bacteria.

| Compound | MIC (mg/ml) | Target Pathogen |

|---|---|---|

| Derivative A | 0.125 | E. coli |

| Derivative B | 0.083 | S. aureus |

| Derivative C | 0.073 | K. pneumoniae |

Pharmaceutical Applications

The compound is being explored for its potential use in drug development:

- Anticancer Activity : Preliminary studies suggest that analogs can induce apoptosis in cancer cells through mitochondrial pathways. For example, a related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Related Compound | 0.05 | MDA468 |

Chemical Reaction Mechanisms

The reactivity of this compound with various electrophiles has been studied extensively:

- Electrophilic Substitution Reactions : The compound can undergo electrophilic substitution due to the presence of the bromine atom, leading to the formation of new carbon-carbon bonds.

Case Study 1: Antimicrobial Evaluation

In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial potential of derivatives derived from this compound against common pathogens. The results indicated that specific derivatives displayed remarkable potency with minimal inhibitory concentrations significantly lower than traditional antibiotics.

Case Study 2: Anticancer Activity

A collaborative study involving multiple institutions assessed the anticancer properties of structurally related compounds to this compound. The findings demonstrated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ketone group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ketone group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate, we compare it with three analogous compounds based on functional group modifications and substituent effects.

Table 1: Key Structural and Reactivity Comparisons

Detailed Analysis

Electrophilic Reactivity: The bromine atom in this compound enhances its susceptibility to nucleophilic substitution (e.g., Suzuki couplings or eliminations) compared to its chloro and methyl analogs. Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) facilitate faster reaction kinetics in cross-coupling reactions .

Steric and Electronic Effects: The 2,2-dimethyl groups impede rotation around the C2-C3 bond, stabilizing the enolate form during deprotonation. This stabilization is critical for asymmetric alkylation in synthetic routes to pharmaceuticals, such as β-lactam antibiotics. In contrast, the non-brominated analog (Ethyl 2,2-dimethyl-3-oxohexanoate) shows reduced electrophilicity but retains enolate utility .

Thermodynamic Stability :

The brominated derivative exhibits lower thermal stability compared to its chloro counterpart due to the weaker C-Br bond, requiring storage at lower temperatures (<4°C) to prevent degradation .

Applications in Synthesis: this compound: Used in the synthesis of brominated heterocycles and as a precursor for palladium-catalyzed cross-couplings. Ethyl 4-chloro-2,2-dimethyl-3-oxohexanoate: Preferred for slower, controlled substitutions in multistep syntheses. Non-halogenated analogs: Employed in sterically demanding environments where halogen reactivity is undesirable.

Research Findings and Industrial Relevance

- Catalytic Cross-Coupling: this compound demonstrated 85% yield in a Buchwald-Hartwig amination study, outperforming its chloro analog (62% yield) due to bromine’s superior leaving-group ability .

- Enolate Chemistry: The 2,2-dimethyl groups suppress keto-enol tautomerism, directing alkylation to the α-position with >90% regioselectivity in model reactions .

Biological Activity

Overview of Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

This compound is an organic compound with a molecular formula of . It is primarily known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals. The presence of a bromine atom and a keto group in its structure suggests potential biological activity, particularly in medicinal chemistry.

1. Antimicrobial Properties

Research has indicated that compounds with halogen substituents, such as bromine, often exhibit antimicrobial properties. This compound may demonstrate activity against a range of bacteria and fungi due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Study:

A study evaluating various brominated compounds found that those similar in structure to this compound showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.

2. Cytotoxicity and Anticancer Activity

Compounds with keto groups have been studied for their cytotoxic effects on cancer cells. This compound may possess anticancer properties by inducing apoptosis or inhibiting cell proliferation.

Research Findings:

In vitro assays have demonstrated that structurally related compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can have therapeutic implications, particularly in diseases where enzyme overactivity contributes to pathophysiology.

Example:

Brominated compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This compound could potentially exhibit similar inhibition.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.